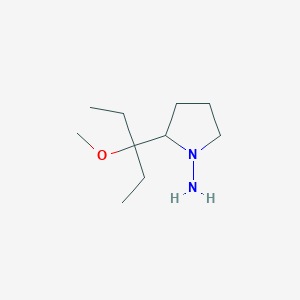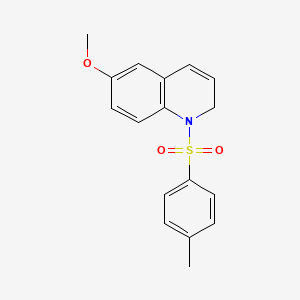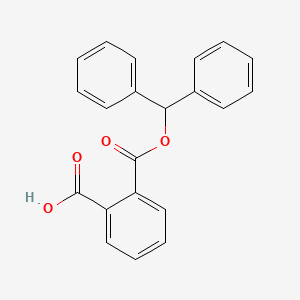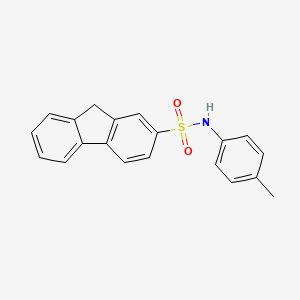
2-Amino-7-hydroxytetralin hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-7-hydroxytetralin hydrobromide is a chemical compound with the molecular formula C10H14BrNO. It is a derivative of tetralin, a bicyclic hydrocarbon, and is known for its applications in pharmaceutical research and development. This compound is particularly interesting due to its chiral properties and its ability to selectively bind to certain receptors in the brain, making it valuable in drug discovery and understanding neurological disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-hydroxytetralin hydrobromide involves several stepsThe reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical use .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-7-hydroxytetralin hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to convert the compound into different derivatives.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-Amino-7-hydroxytetralin hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used to study receptor binding and signal transduction pathways.
Medicine: It is investigated for its potential therapeutic effects on neurological disorders.
Industry: It is used in the development of new pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 2-Amino-7-hydroxytetralin hydrobromide involves its ability to selectively bind to certain receptors in the brain. This binding can modulate neurotransmitter release and influence various signaling pathways. The compound’s chiral properties play a crucial role in its selective binding and efficacy .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-6-hydroxytetralin
- 2-Amino-8-hydroxytetralin
- 2-Amino-7-methoxytetralin
Uniqueness
Compared to similar compounds, 2-Amino-7-hydroxytetralin hydrobromide is unique due to its specific binding affinity and selectivity for certain brain receptors. This makes it particularly valuable in neurological research and drug development.
Propiedades
Fórmula molecular |
C10H14BrNO |
|---|---|
Peso molecular |
244.13 g/mol |
Nombre IUPAC |
7-amino-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide |
InChI |
InChI=1S/C10H13NO.BrH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;/h2,4,6,9,12H,1,3,5,11H2;1H |
Clave InChI |
JEVIHIXTYLDDSK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(CC1N)C=C(C=C2)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![O1-[(2-chloro-4-pyridyl)carbonyl]benzene-1-carbohydroximamide](/img/structure/B14003030.png)
![3-fluoro-N'-{[5-(2-pyridinylsulfanyl)-2-furyl]methylene}benzohydrazide](/img/structure/B14003034.png)






![2,6-Diamino-5-[(4-nitrophenyl)hydrazinylidene]pyrimidin-4-one](/img/structure/B14003086.png)
![4-[[4-[Bis(2-chloroethyl)amino]-3-methoxyphenyl]methylideneamino]benzoic acid;hydrochloride](/img/structure/B14003099.png)

![4-[(N-anilinoanilino)methyl]benzonitrile](/img/structure/B14003106.png)

